molecular formula C10H7N3O3 B1349063 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 26033-25-0

3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B1349063
CAS RN: 26033-25-0
M. Wt: 217.18 g/mol
InChI Key: DNSRMBHWRSZMRZ-UHFFFAOYSA-N
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Description

The compound “3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde” is a complex organic molecule. It likely contains a pyrazole ring, which is a type of aromatic heterocyclic compound, attached to a nitrophenyl group and an aldehyde group .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a planar aromatic ring (from the pyrazole and phenyl groups) and various functional groups attached to this ring . The exact structure would depend on the positions of these groups on the ring.


Chemical Reactions Analysis

Similar compounds can undergo a variety of chemical reactions, including reduction, substitution, and addition reactions . The exact reactions would depend on the specific functional groups present in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These properties can include melting point, boiling point, solubility, and reactivity. Without specific information, it’s difficult to provide a detailed properties analysis for “3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde”.

Scientific Research Applications

Pyrazole-Based NLOphores

  • Optoelectronic Applications : Pyrazole-based derivatives, including compounds related to 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde, have been investigated for their nonlinear optical (NLO) properties. These compounds, characterized by donor-π-acceptor (D-π-A) structures, exhibit significant hyperpolarizability, making them potential candidates for optoelectronic applications (Lanke & Sekar, 2016).

Antimicrobial Activity

  • Chitosan Schiff Bases : Derivatives of pyrazole, including those similar to 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde, have been used to form Schiff bases with chitosan. These compounds displayed antimicrobial activity against various bacteria and fungi, suggesting their potential use in antimicrobial applications (Hamed et al., 2020).
  • Functional Derivatives : New functional derivatives of pyrazole carbaldehydes showed pronounced effects on bacterial and fungal strains, indicating their promise as antimicrobial agents (Biointerface Research in Applied Chemistry, 2021).

Antioxidant and Anti-Inflammatory Activity

  • Derivative Synthesis and Evaluation : A series of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives were synthesized and evaluated for their antioxidant and anti-inflammatory activities. Some derivatives showed potent activity, suggesting their potential therapeutic use (Sudha, Subbaiah, & Mahalakshmi, 2021).

Anticonvulsant and Analgesic Studies

  • Novel Pyrazole Analogues : New compounds derived from 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde were synthesized and evaluated for anticonvulsant and analgesic activities. Some compounds exhibited significant activity without toxicity, highlighting theirpotential in the development of new analgesic and anticonvulsant drugs (Viveka et al., 2015).

Antimicrobial, Antioxidant, Anti-Inflammatory, and Analgesic Activities

  • Heterocycle Synthesis : Derivatives of 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, closely related to the query compound, were synthesized and found to exhibit antimicrobial, anti-inflammatory, and analgesic activities. This indicates their potential as broad-spectrum therapeutic agents (Abdel-Wahab et al., 2012).

Synthesis and Biological Study of N-Acetyl Pyrazole Derivatives

  • Antibacterial and Antifungal Activity : N-acetyl pyrazole derivatives, synthesized from related carbaldehydes, displayed promising antibacterial and antifungal activities, suggesting their use in combating microbial infections (Dhaduk & Joshi, 2022).

Molecular Docking Studies

  • Phosphodiesterase Inhibitory Activity : A study on 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, which shares a similar structure with the query compound, suggested potential phosphodiesterase inhibitory activity based on molecular docking studies. This points to possible applications in drug design (Mary et al., 2015).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties . These can include toxicity, flammability, and environmental impact. Without specific information, it’s difficult to provide a detailed safety and hazards analysis for “3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde”.

Future Directions

Research into similar compounds often focuses on their potential applications in fields such as medicine, materials science, and chemical synthesis . Future research could involve exploring these applications for “3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde”, as well as investigating its synthesis, properties, and behavior in more detail.

properties

IUPAC Name

5-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3/c14-6-8-5-11-12-10(8)7-2-1-3-9(4-7)13(15)16/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSRMBHWRSZMRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=NN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354573
Record name 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde

CAS RN

26033-25-0
Record name 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
BN SUDHA, NY SUBBAIAH, M MAHALAKSHMI - SYNTHESIS, 2021 - academia.edu
Objective: The main objective of this study is to synthesize a series of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (4a-e) derivatives and evaluation of the synthesized compounds …
Number of citations: 0 www.academia.edu
P Thangarasu, A Manikandan, S Thamaraiselvi - Bioorganic Chemistry, 2019 - Elsevier
As the global need for drugs getting increases, the necessity of novel and effective drugs are the need of the day. Pyrazoles are one of the active molecules in novel drug discovery. The …
Number of citations: 23 www.sciencedirect.com
A Ateş, R Kasımoğulları - researchgate.net
Two adjacent atoms and comprising five membered ring structure of the molecule, characterized by pyrazole, have become a common center for many pharmaceutically active …
Number of citations: 0 www.researchgate.net

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